molecular formula C18H18N2O4 B2515135 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 1095913-11-3

5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No. B2515135
CAS RN: 1095913-11-3
M. Wt: 326.352
InChI Key: JQGFRHSNORFSQC-UHFFFAOYSA-N
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Description

The compound 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a complex organic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can help us understand the characteristics and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific catalysts. For instance, the synthesis of a pyrazoline derivative was achieved using sodium impregnated on activated chicken eggshells as a catalyst, indicating the potential for innovative and sustainable approaches in the synthesis of complex organic molecules . Similarly, the synthesis processes of other related compounds involve reactions between specific aldehydes and amines, suggesting that the synthesis of this compound might also follow a multi-step pathway with the possibility of using novel catalysts .

Molecular Structure Analysis

X-ray diffraction and quantum chemical calculations are common techniques used to determine the molecular structure of compounds. For example, the crystal structure of a related compound was determined using X-ray single-crystal diffraction, which provided detailed information about the arrangement of atoms in the molecule . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict the geometrical parameters and confirm the experimental findings . These methods would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied using various computational methods. For instance, the intramolecular charge transfer and hyperconjugative interactions have been analyzed using natural bond orbital (NBO) analysis, which can provide insights into the stability and reactivity of the molecule . The electron density-based local reactivity descriptors, such as Fukui functions, have also been discussed to understand the electrophilic or nucleophilic nature of the molecules . These analyses would be relevant for understanding the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their potential applications. Spectroscopic techniques like FT-IR, NMR, and UV-Vis are used to elucidate the structure and confirm the identity of the compounds . The non-linear optical (NLO) properties and thermodynamic properties are also computed to evaluate the material's capability for various applications . Additionally, the biological effects and potential activities, such as antioxidant and anti-inflammatory activities, have been assessed through in-vitro studies and computational predictions . These studies provide a comprehensive understanding of the physical and chemical properties that would be relevant for this compound.

Scientific Research Applications

Molecular Docking and Quantum Chemical Studies

A study by Viji, A. et al. (2020) utilized Density Functional Theory (DFT) and molecular docking to understand the molecular structure, spectroscopic data, and biological effects of a similar compound. This research highlights the significance of quantum chemical calculations and molecular docking in predicting the biological activity of chemical compounds based on their molecular structure and interactions (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V., 2020).

Antimicrobial Activity

Ashok, D. et al. (2016) reported on the microwave-assisted synthesis of novel compounds, including an evaluation of their antimicrobial activity. This work suggests the potential of using such compounds in the development of new antimicrobial agents, demonstrating the relevance of synthetic chemistry in addressing bacterial and fungal infections (Ashok, D., Rangu, Kavitha, Rao, V. Hanumantha, Gundu, S., Srilata, Ballu, & Vijjulatha, M., 2016).

Corrosion Inhibition

Lgaz, H. et al. (2020) explored the utility of pyrazoline derivatives in enhancing the corrosion resistance of mild steel in acidic environments, employing chemical, electrochemical, and computational techniques. Their findings underscore the potential of these compounds in industrial applications, particularly in protecting infrastructure in petroleum refining facilities (Lgaz, H., Saha, S., Chaouiki, A., Bhat, K., Salghi, R., Shubhalaxmi, Banerjee, P., Ali, I., Khan, Mohammad I., & Chung, I., 2020).

properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(20-19-11)15-9-8-14(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFRHSNORFSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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